molecular formula C12H10F2N2O2 B11820675 Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Cat. No.: B11820675
M. Wt: 252.22 g/mol
InChI Key: WEYNZBYZZUOMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate is an organic compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a difluoroanilino moiety.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 2,5-difluoroaniline under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Scientific Research Applications

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: It is used in the production of UV absorbers and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the difluoroanilino moiety are likely to play key roles in its biological activity, although detailed studies on its mechanism of action are limited .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate can be compared with similar compounds such as:

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound has a furan ring instead of a difluoroanilino group and exhibits different chemical and biological properties.

    Ethyl 2-cyano-3,3-diphenylacrylate:

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3

InChI Key

WEYNZBYZZUOMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N

Origin of Product

United States

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